molecular formula C13H16O B2936549 [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287271-08-1

[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Katalognummer B2936549
CAS-Nummer: 2287271-08-1
Molekulargewicht: 188.27
InChI-Schlüssel: KIQWWOPUQATQPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as 3-MeO-PCP, is a novel dissociative drug that has gained attention in recent years due to its potential therapeutic applications. It belongs to the class of arylcyclohexylamines, which are a group of compounds that have been studied for their ability to modulate the N-methyl-D-aspartate (NMDA) receptor.

Wirkmechanismus

[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, the compound may modulate glutamatergic neurotransmission and reduce excitotoxicity, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
In addition to its effects on the NMDA receptor, [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has been shown to interact with other neurotransmitter systems, including the dopamine and serotonin systems. This may contribute to its psychoactive effects, which include dissociation, euphoria, and altered perception.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is its high potency and selectivity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its psychoactive effects may also pose a limitation for certain types of experiments, and careful consideration should be given to the dosage and administration route used.

Zukünftige Richtungen

There are several potential future directions for research on [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. One area of interest is its potential therapeutic use in the treatment of depression, anxiety, and PTSD. Further studies are needed to determine the optimal dosage and administration route, as well as the long-term safety and efficacy of the compound.
Another area of interest is the development of novel NMDA receptor modulators based on the structure of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol. By modifying the chemical structure of the compound, it may be possible to create more selective and potent NMDA receptor antagonists that have improved therapeutic potential.
Conclusion:
In conclusion, [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is a novel dissociative drug that has potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Its mechanism of action involves modulation of the NMDA receptor, and it has been shown to have neuroprotective properties in animal models. While further research is needed to fully understand its therapeutic potential, [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol represents a promising target for drug development in the field of neuropsychiatry.

Synthesemethoden

The synthesis of [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves the reaction of 3-methylphenylacetonitrile with cyclohexylmagnesium bromide, followed by reduction with lithium aluminum hydride and subsequent methanolysis. This process yields the final product in high purity and yield.

Wissenschaftliche Forschungsanwendungen

Research on [3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has primarily focused on its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that the compound has antidepressant and anxiolytic effects in animal models, and may also have neuroprotective properties.

Eigenschaften

IUPAC Name

[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-10-3-2-4-11(5-10)13-6-12(7-13,8-13)9-14/h2-5,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQWWOPUQATQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C23CC(C2)(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.